Ischemin
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Overview
Description
Preparation Methods
The synthesis of ischemin involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Diazotization: The primary amine group of the precursor is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated systems and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
Ischemin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include various derivatives that retain the core structure of this compound but with modified functional groups .
Scientific Research Applications
Ischemin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of azo compounds and their reactivity.
Biology: this compound is employed in the study of cellular responses to ischemic conditions, helping to understand the mechanisms of cell damage and repair.
Medicine: It is used in the development of therapeutic agents for the treatment of ischemic diseases, such as myocardial infarction and stroke.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of ischemin involves its interaction with cellular pathways that are activated during ischemic conditions. This compound targets specific molecular pathways, such as the Wnt signaling pathway, which plays a crucial role in cell survival and apoptosis. By modulating these pathways, this compound can help reduce cell damage and promote tissue repair .
Comparison with Similar Compounds
Ischemin can be compared with other similar compounds, such as stachydrine and its derivatives. While stachydrine also exhibits neuroprotective effects, this compound is unique in its specific targeting of ischemic pathways and its potential for therapeutic applications in ischemic diseases. Other similar compounds include various azo dyes and sulfonic acid derivatives, which share some structural similarities but differ in their specific biological activities .
References
Properties
CAS No. |
1357059-00-7 |
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Molecular Formula |
C15H17N3O4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,19H,16H2,1-3H3,(H,20,21,22) |
InChI Key |
UUECJWRVDTUDCB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C |
Synonyms |
(E)-5-(2-Amino-4-hydroxy-5-methyl-phenylazo)-2,4-dimethyl-benzenesulfonic acid; 5-[(1E)-2-(2- Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethyl-benzenesulfonic acid; MS120 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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